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Compound of Interest

Compound Name: Carmegliptin

Cat. No.: B1668243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carmegliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that has been

investigated for the treatment of type 2 diabetes. Its complex chemical structure, featuring a

tricyclic core and a chiral lactam side chain, necessitates a sophisticated and stereocontrolled

synthetic approach. This technical guide provides a comprehensive overview of the chemical

structure of Carmegliptin and a detailed examination of its manufacturing synthesis, including

experimental protocols for key transformations and a summary of quantitative data.

Chemical Structure
Carmegliptin, with the IUPAC name (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-

1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, is a

complex molecule characterized by a rigid tricyclic core and a substituted pyrrolidinone moiety.

Key Structural Features:

Tricyclic Core: A hexahydro-benzo[a]quinolizine system with three stereogenic centers,

where all substituents adopt an equatorial orientation.

Chiral Lactam Side Chain: An (S)-configured 4-(fluoromethyl)pyrrolidin-2-one ring attached to

the C-3 nitrogen of the tricyclic core.
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Molecular Formula: C₂₀H₂₈FN₃O₃

Molar Mass: 377.46 g/mol

Chemical Identifiers:

CAS Number: 813452-18-5

SMILES: COC1=C(C=C2[C@@H]3C--INVALID-LINK--N4C--INVALID-LINK--

CF">C@@HN)OC

InChI: InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-

20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-

2H3/t12-,15+,16+,17+/m1/s1

Synthesis of Carmegliptin
The manufacturing process for Carmegliptin is a multi-step synthesis that yields the final

product in an overall yield of 27-31% with six isolated intermediates. The key stages of the

synthesis are outlined below.

Overall Synthesis Workflow

Starting Materials Decarboxylative Mannich Addition-Mannich Cyclization Enamine Intermediate (racemic) Crystallization-Induced Dynamic Resolution Chiral Enamine Salt Diastereoselective Reduction Amide Intermediate Hofmann Rearrangement Amine Intermediate Coupling with (S)-fluoromethyl lactone Coupled Product Cyclization & Deprotection Carmegliptin

Click to download full resolution via product page

High-level overview of the Carmegliptin synthesis workflow.

Quantitative Data Summary
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Step No.

Intermediat
e
Name/Descr
iption

Molecular
Weight (
g/mol )

Yield (%) Purity (%)
Analytical
Method

1

Tricyclic

Ketone

Hydrochloride

- 81-86 - -

2
Enamine

Intermediate
- - - -

3

(S)-Enamine-

(S,S)-DBTA

Salt

- 93 >96:4 (dr) HPLC

4

Boc-

protected

Amine

- 85 - -

5
Amide

Intermediate
- - - -

6

Boc-

protected

Diamine

- 85 - -

7
Coupled

Lactam
- - - -

8 Carmegliptin 377.46
92-95 (final

step)
>99.8 HPLC

Overall Carmegliptin 377.46 27-31 >99.8 HPLC

Data sourced from available literature; some intermediate-specific data is not publicly available.

Detailed Experimental Protocols
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Formation of the Tricyclic Core via Decarboxylative
Mannich Addition-Mannich Cyclization
The synthesis commences with the construction of the tricyclic core. This is achieved through a

decarboxylative Mannich addition-Mannich cyclization sequence. An imine hydrochloride is

reacted with a ketoester in the presence of a base.

Experimental Protocol:

To a solution of the appropriate imine hydrochloride in a mixture of ethanol and water,

sodium acetate is added as a catalytic base.

The corresponding ketoester is then added, and the reaction mixture is stirred at room

temperature.

The release of CO₂ is controlled by the addition rate of the ketoester.

Upon completion, hydrochloric acid is added to precipitate the tricyclic ketone product as its

hydrochloride salt.

Heptane is added to maximize product recovery.

The product is isolated by filtration to yield the tricyclic ketone hydrochloride.[1]

Crystallization-Induced Dynamic Resolution of the
Enamine Intermediate
A key step in controlling the stereochemistry of Carmegliptin is the resolution of a racemic

enamine intermediate. This is accomplished through a crystallization-induced dynamic

resolution using a chiral resolving agent.

Experimental Protocol:

The racemic enamine intermediate is dissolved in ethanol.

(S,S)-Dibenzoyltartaric acid (DBTA) is added as the resolving agent.
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The mixture is heated to allow for the formation of diastereomeric salts and to facilitate the

in-situ racemization of the undesired enantiomer in solution.

The desired (S)-enamine-(S,S)-DBTA salt, being less soluble, selectively crystallizes from

the solution.

The crystalline salt is isolated by filtration, yielding the desired enantiomer with high

diastereomeric excess.[1]

Diastereoselective Enamine Reduction
Following the resolution, the chiral enamine is reduced to establish the final stereochemistry of

the tricyclic core.

Experimental Protocol:

The enamine salt is treated with a reducing agent such as sodium borohydride in the

presence of an acid like trifluoroacetic acid in a suitable solvent (e.g., THF) at low

temperatures.

This reduction proceeds with high diastereoselectivity, leading to the formation of the fully

functionalized tricyclic core with the desired stereochemistry.

Introduction of the C-3 Nitrogen via Hofmann
Rearrangement
The C-3 amino group is introduced through a Hofmann rearrangement of a corresponding

amide precursor. This reaction involves the conversion of a primary amide to a primary amine

with one less carbon atom.

Experimental Protocol:

The amide intermediate is treated with a reagent like phenyliodine(III) diacetate (PIDA) in the

presence of a base such as potassium hydroxide in a mixture of acetonitrile and water.

The reaction proceeds at a controlled temperature to yield the corresponding amine.[1]
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Coupling with (S)-Fluoromethyl Lactone and Final Steps
The final stages of the synthesis involve the coupling of the tricyclic amine with the pre-

synthesized chiral (S)-fluoromethyl lactone, followed by cyclization and deprotection. A scalable

synthesis for the (S)-3-fluoromethyl-γ-butyrolactone has been developed, starting from (S)-tert-

butyl glycidyl ether, affording the lactone in approximately 50% overall yield over three steps.

Experimental Protocol:

The amine intermediate is coupled with (S)-fluoromethyl lactone.

The resulting product undergoes cyclization to form the lactam ring.

Finally, any protecting groups are removed. For instance, a final deprotection and

hydrochloride salt formation can be achieved by treating the protected Carmegliptin with

hydrochloric acid in a suitable solvent system.

The final product is crystallized from a solvent mixture such as acetone/water to afford

Carmegliptin hydrochloride in high yield and purity.[1]

Signaling Pathways and Experimental Workflows
The synthesis of Carmegliptin involves a series of sequential chemical transformations. The

following diagram illustrates the logical flow of the key synthetic stages.
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Logical workflow of the key stages in Carmegliptin synthesis.
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Conclusion
The synthesis of Carmegliptin is a testament to the advancements in modern organic process

chemistry. It showcases the strategic application of powerful chemical transformations,

including a decarboxylative Mannich reaction, a highly efficient crystallization-induced dynamic

resolution, and a Hofmann rearrangement, to construct a complex chiral molecule on a large

scale. The detailed protocols and understanding of the synthetic strategy provided in this guide

are intended to be a valuable resource for researchers and professionals in the field of drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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